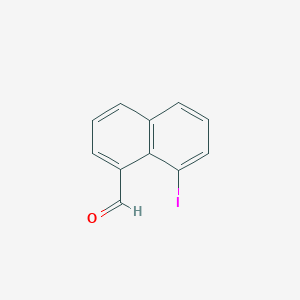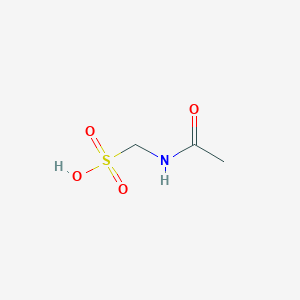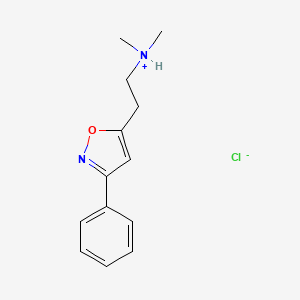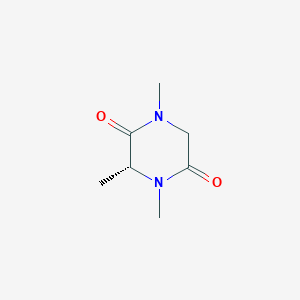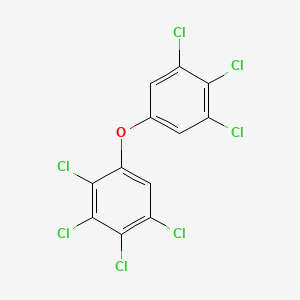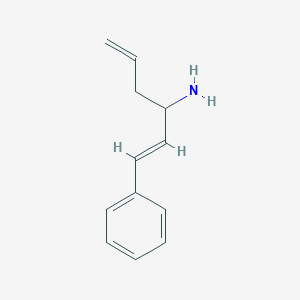
(1e)-1-Phenyl-1,5-hexadien-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1e)-1-Phenyl-1,5-hexadien-3-amine is an organic compound characterized by a phenyl group attached to a hexadienyl chain with an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1-Phenyl-1,5-hexadien-3-amine typically involves the reaction of a phenyl-substituted diene with an amine under specific conditions. One common method is the amination of 1-phenyl-1,5-hexadiene using an amine source such as ammonia or an alkylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1e)-1-Phenyl-1,5-hexadien-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones or aldehydes, while reduction can produce saturated amines.
科学的研究の応用
(1e)-1-Phenyl-1,5-hexadien-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1e)-1-Phenyl-1,5-hexadien-3-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context. The compound’s structure allows it to bind to various receptors or enzymes, influencing their activity and resulting in specific biological effects.
類似化合物との比較
Similar Compounds
1-Phenyl-1,3-butadiene: Similar structure but lacks the amine group.
1-Phenyl-1,5-hexadiene: Similar structure but without the amine functionality.
Phenethylamine: Contains an amine group but has a different carbon chain structure.
Uniqueness
(1e)-1-Phenyl-1,5-hexadien-3-amine is unique due to the combination of its phenyl group, hexadienyl chain, and amine functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
83948-39-4 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
(1E)-1-phenylhexa-1,5-dien-3-amine |
InChI |
InChI=1S/C12H15N/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-10,12H,1,6,13H2/b10-9+ |
InChIキー |
GTVDATNIZHDWCF-MDZDMXLPSA-N |
異性体SMILES |
C=CCC(/C=C/C1=CC=CC=C1)N |
正規SMILES |
C=CCC(C=CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


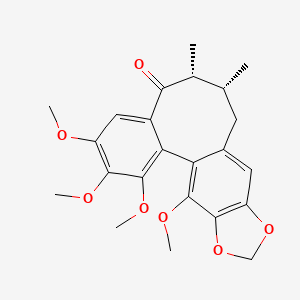



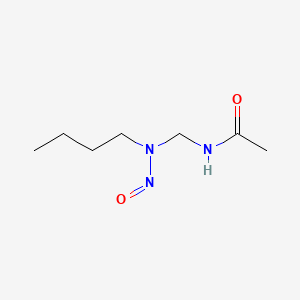
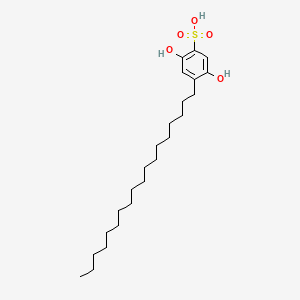

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
